(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Description

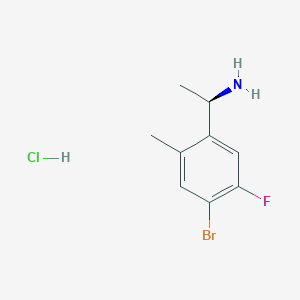

Chemical Structure: The compound features a chiral (1R)-configured ethylamine backbone linked to a substituted phenyl ring with 4-bromo, 5-fluoro, and 2-methyl groups. The hydrochloride salt enhances stability and solubility.

Molecular Formula: $ \text{C}9\text{H}{12}\text{BrClFN} $

Molecular Weight: ~268.5 g/mol (calculated).

Key Features:

- Fluorine: Enhances electronegativity and metabolic stability.

- Methyl Group: Increases lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-5-3-8(10)9(11)4-7(5)6(2)12;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRAXBXDIKSUGA-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)N)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1[C@@H](C)N)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the bromination and fluorination of a methyl-substituted benzene ring. The resulting intermediate undergoes a Friedel-Crafts alkylation to introduce the ethanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for the introduction of functional groups that can enhance the properties of the resulting compounds.

Biology

Research has shown that (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride interacts with various biological targets, making it useful in biochemical assays. It is studied for its potential effects on enzyme activity and protein-ligand binding, providing insights into metabolic pathways and cellular processes.

Medicine

The compound is investigated for its therapeutic potential, particularly in drug development. Its interactions with specific receptors and enzymes suggest possible applications in treating various diseases. For instance, studies have indicated its potential role in modulating neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.

Industry

In industrial applications, this compound is employed in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for producing high-performance polymers and other advanced materials.

Case Study 1: Drug Development

A study published in a peer-reviewed journal explored the efficacy of this compound as a potential anti-cancer agent. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its promise for further development as a therapeutic agent.

Case Study 2: Biochemical Assays

In another research project, this compound was utilized to study enzyme kinetics and protein interactions. The findings demonstrated that it could effectively inhibit specific enzymes involved in metabolic processes, suggesting its utility in understanding metabolic disorders.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The ethanamine moiety may interact with neurotransmitter systems, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related analogs from the provided evidence:

Substituent Effects and Functional Implications

Halogen vs. Nitro Groups: The bromo group in the target compound (vs. Nitro groups, while electron-withdrawing, may reduce solubility and increase toxicity. Fluorine in the target (vs. absent in ) improves metabolic stability and modulates electronic effects on the aromatic ring.

Heterocyclic vs. The pyrimidinyl-substituted compound () introduces a nitrogen-rich aromatic system, favoring interactions with enzymes or receptors requiring π-π stacking.

Salt Forms :

- The target’s hydrochloride salt improves aqueous solubility, similar to and . The dihydrochloride form in may further enhance solubility but increase molecular weight.

Research and Application Prospects

- Pharmaceutical Potential: The target’s combination of Br, F, and Me may optimize binding to targets requiring both hydrophobic and electronic interactions (e.g., kinase inhibitors or GPCR modulators).

- Comparative Advantages :

Biological Activity

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and applications in research.

- Molecular Formula : C₉H₁₃BrFClN

- Molecular Weight : 233.56 g/mol

- CAS Number : 2075820-33-4

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may affect neurotransmitter systems, particularly in the context of neuropharmacology.

Biological Activity Overview

The compound has shown promise in several areas:

1. Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter release and receptor activity, potentially influencing mood and cognitive functions.

2. Antitumor Activity

Preliminary studies have explored its effects on cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CFI-400945 | HCT116 (colon cancer) | 0.64 |

| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 |

| Compound 109 | NSCLC cell lines | 5.3 |

These findings suggest that this compound may also possess similar antitumor properties, warranting further investigation.

3. Enzyme Inhibition

Studies have indicated that this compound could act as an inhibitor for certain enzymes involved in disease pathways, which could lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases.

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of related compounds, it was found that derivatives with halogen substitutions exhibited enhanced activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in oncology.

Case Study 2: Neurotransmitter Modulation

Another study focused on the modulation of serotonin receptors by similar amine compounds demonstrated potential anxiolytic effects, indicating that this compound might influence mood regulation pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for the stereoselective synthesis of (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride?

- Methodological Answer : A chiral resolution approach using enantiomerically pure precursors or asymmetric catalysis is recommended. For example, chiral amines can be synthesized via reductive amination of ketones with enantioselective reducing agents (e.g., chiral borane complexes) to achieve the desired (1R)-configuration. Intermediate purification using column chromatography or recrystallization ensures stereochemical fidelity .

Q. How is the compound structurally characterized to confirm its configuration and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H, 13C, and 19F NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

- X-ray Diffraction (XRD) : For absolute configuration determination in crystalline form.

- Chiral HPLC : To assess enantiomeric purity (>95% as per ) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation of aerosols .

- Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area away from oxidizing agents .

Q. How does the compound’s solubility profile influence experimental design?

- Methodological Answer : The hydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions. For organic-phase applications (e.g., coupling reactions), polar aprotic solvents like DMF or DMSO are recommended. Pre-solubility testing in target solvents optimizes reaction yields .

Advanced Research Questions

Q. How does the stereochemistry of the (1R)-configuration impact receptor binding or biological activity?

- Methodological Answer : Comparative studies using enantiomeric pairs (e.g., (1R) vs. (1S)) are essential. For example:

- Docking Simulations : Predict binding affinities to target receptors (e.g., GPCRs).

- In Vitro Assays : Measure activity differences in cell-based models.

- Pharmacokinetics : Assess metabolic stability and enantiomer-specific clearance rates .

Q. What strategies resolve contradictions in batch-to-batch variability of synthetic yields?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reaction intermediates in real-time via FTIR or Raman spectroscopy.

- DoE (Design of Experiments) : Optimize variables (e.g., temperature, catalyst loading) to identify critical parameters.

- Impurity Profiling : Use LC-MS to trace byproducts (e.g., dehalogenated or racemized impurities) affecting yields .

Q. How can the compound’s metabolic pathways be elucidated in preclinical studies?

- Methodological Answer :

- In Vivo/In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS.

- Isotopic Labeling : Track 13C/2H-labeled analogs to map metabolic sites (e.g., N-dealkylation or aromatic hydroxylation).

- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms to predict drug-drug interactions .

Q. What analytical methods detect and quantify enantiomeric impurities in the compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.